2-[3-(3,4-Dimethoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide
Description
Properties
Molecular Formula |
C19H21N5O4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H21N5O4S/c1-11(2)18-21-22-19(29-18)20-16(25)10-24-17(26)8-6-13(23-24)12-5-7-14(27-3)15(9-12)28-4/h5-9,11H,10H2,1-4H3,(H,20,22,25) |
InChI Key |
RUDUFEHJELFBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Condensation
The pyridazinone ring is synthesized via a modified Hantzsch pyridazine synthesis. The reaction begins with the condensation of 3,4-dimethoxyacetophenone (1 ) with diethyl oxalate in the presence of sodium methoxide, yielding ethyl 3-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate (2 ) (Figure 1).
Reaction Conditions :
Chlorination and Cyclization
Intermediate 2 undergoes chlorination with sulfuryl chloride (SO₂Cl₂) in dry chloroform to form ethyl 3-chloro-3-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate (3 ). Subsequent cyclization with hydrazine hydrate in ethanol produces 3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine (4 ).
Key Parameters :
- Chlorination : SO₂Cl₂ (1.2 equiv), 0°C → room temperature, 2 hours
- Cyclization : Hydrazine hydrate (2.0 equiv), ethanol, reflux, 4 hours
- Yield : 82%
Characterization Data :
- ¹H-NMR (CDCl₃) : δ 7.25 (m, 3H, aromatic), 6.53 (s, 1H, H4), 3.78 (s, 2H, CH₂), 2.23 (s, 3H, CH₃).
- IR (KBr) : 1740 cm⁻¹ (C=O), 1603 cm⁻¹ (C=N).
Thiadiazole Moiety Preparation
Thiosemicarbazide Formation
5-Isopropyl-thiadiazol-2-amine (5 ) is synthesized via cyclization of isobutyryl thiosemicarbazide (6 ) in phosphoryl chloride (POCl₃). Thiosemicarbazide 6 is prepared by reacting isobutyryl chloride with thiosemicarbazide in tetrahydrofuran (THF).
Reaction Pathway :
- Thiosemicarbazide Synthesis :
- Conditions : THF, 0°C → room temperature, 12 hours
- Yield : 85%
- Cyclization :
Characterization Data :
Acetamide Coupling
Activation of Pyridazinone Intermediate
Fragment A (4 ) is functionalized with a bromoacetyl group by treating with bromoacetyl bromide in dichloromethane (DCM) to yield 2-bromo-N-(3-(3,4-dimethoxyphenyl)-6-oxo-6H-pyridazin-1-yl)acetamide (7 ).
Optimization Notes :
- Base : Triethylamine (2.5 equiv) to scavenge HBr
- Temperature : 0°C → room temperature, 2 hours
- Yield : 89%
Nucleophilic Substitution with Thiadiazole Amine
Intermediate 7 reacts with thiadiazole amine 5 in acetonitrile under basic conditions to form the final compound.
Reaction Conditions :
- Solvent : Acetonitrile
- Base : K₂CO₃ (2.0 equiv)
- Temperature : 60°C, 8 hours
- Yield : 74%
Purification :
- Method : Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
- Purity : >98% (HPLC)
Spectroscopic Characterization
The final compound is validated using advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Yield Optimization and Challenges
Critical Parameters
Common Pitfalls
- Hydrolysis of Bromoacetyl Intermediate : Moisture-sensitive steps require anhydrous conditions.
- Steric Hindrance : The isopropyl group on thiadiazole slows nucleophilic substitution, necessitating elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-Dimethoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃ in acidic conditions.
Reduction: Reagents like NaBH₄ or LiAlH₄ in anhydrous conditions.
Substitution: Electrophiles like halogens or nitrating agents in the presence of catalysts like AlCl₃.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[3-(3,4-Dimethoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-Dimethoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and disruption of cellular processes.
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the pyridazine substituent, thiadiazole chain, or acetamide linker. Below is a detailed comparison with key derivatives:
Structural Analogues from
The closest analog is 2-[3-(3,5-Dimethyl-pyrazol-1-yl)-6-oxo-6H-pyridazin-1-yl]-N-(5-isobutyl-[1,3,4]thiadiazol-2-yl)-acetamide (Fig. 1), which differs in two regions:
Pyridazine Substituent : The 3,4-dimethoxyphenyl group is replaced with a 3,5-dimethylpyrazole. Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms, offering stronger electron-donating effects than the methoxy-substituted phenyl group. This substitution likely reduces hydrophilicity (logP increase) and alters binding specificity .
Thiadiazole Chain : The isopropyl group (branched C3) is replaced with isobutyl (linear C4), increasing molecular weight (442.50 vs. 456.48 g/mol) and lipophilicity. This modification may enhance membrane permeability but reduce metabolic stability due to longer alkyl chains .
Table 1: Structural and Physicochemical Comparison
*logP estimated using fragment-based methods (e.g., XLogP3).
Thiadiazole-Acetamide Derivatives from
highlights compounds like N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide (Fig. 51), which replaces pyridazine with an imidazo-thiadiazole fused system. Key differences include:
Substituent Effects: The phenyl group at position 2 of the thiadiazole (vs.
Table 2: Pharmacological Comparison with Fused Heterocycles
Key Research Findings
- Substituent Impact : Methoxy groups (target compound) improve solubility compared to methyl or phenyl groups (–3 analogs) but may reduce metabolic stability due to demethylation pathways .
- Thiadiazole Branching: Isobutyl () vs.
- Bioactivity Gaps : While compounds show anticancer activity, the target compound’s pyridazine-thiadiazole scaffold remains unexplored pharmacologically, highlighting a critical research gap.
Biological Activity
The compound 2-[3-(3,4-Dimethoxy-phenyl)-6-oxo-6H-pyridazin-1-yl]-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic effects. Its structure comprises a pyridazinone core, substituted with a dimethoxyphenyl group and an isopropyl-thiadiazole moiety, which may confer unique biological activities.
The molecular formula of the compound is , with a molecular weight of approximately 346.39 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antimicrobial Activity : In vitro assays have shown that derivatives of pyridazinone compounds can inhibit the growth of various bacterial strains. The presence of the dimethoxyphenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
- Anticancer Potential : Some studies suggest that similar compounds in the pyridazinone class exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key features include:
| Feature | Description | Impact on Activity |
|---|---|---|
| Dimethoxyphenyl Group | Enhances lipophilicity and biological target interaction | Increases antimicrobial and anticancer activity |
| Pyridazinone Core | Central to biological activity; involved in receptor binding | Essential for anticancer properties |
| Thiadiazole Moiety | May contribute to anti-inflammatory effects | Enhances overall therapeutic profile |
Case Studies and Research Findings
- Antimicrobial Studies : A study assessed the antimicrobial efficacy of various pyridazinone derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating strong potential as an antimicrobial agent .
- Cytotoxicity Assays : In a comparative analysis against several cancer cell lines (e.g., MCF-7, HeLa), derivatives similar to our compound exhibited IC50 values ranging from 10 to 30 µM. These findings suggest that modifications to the core structure can enhance cytotoxicity .
- Anti-inflammatory Mechanisms : Research indicates that compounds with similar structural features can inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
- Methodological Answer : The synthesis likely involves coupling a pyridazinone core with a functionalized thiadiazole moiety. Key intermediates include 3-(3,4-dimethoxyphenyl)-6-oxo-6H-pyridazine and 5-isopropyl-1,3,4-thiadiazol-2-amine. Reaction steps may involve nucleophilic substitution or amide bond formation under controlled conditions (e.g., DCC/HOBt coupling). Structural confirmation of intermediates via X-ray crystallography, as demonstrated in analogous thiadiazole systems , ensures fidelity.
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure?
- Methodological Answer : A combination of / NMR (to confirm substituent positions), IR (for carbonyl and amide groups), and high-resolution mass spectrometry (HRMS) is essential. Discrepancies in spectral data (e.g., unexpected splitting in NMR) should be resolved using 2D techniques (COSY, HSQC) or computational validation via density functional theory (DFT) . X-ray diffraction, as applied to structurally similar thiadiazole derivatives , provides definitive crystallographic evidence.
Q. How should researchers design initial bioactivity assays for this compound?
- Methodological Answer : Prioritize assays aligned with structural motifs (e.g., kinase inhibition for the pyridazinone core or antimicrobial activity for the thiadiazole moiety). Use in vitro models (cell-free enzymatic assays or bacterial cultures) with appropriate controls. Statistical design of experiments (DoE), as outlined in chemical technology optimization studies , can minimize experimental runs while maximizing data robustness.
Advanced Research Questions
Q. How can reaction yields and purity be optimized for sensitive functional groups?
- Methodological Answer : Employ reaction path search methods (e.g., quantum chemical calculations) to predict optimal conditions (solvent polarity, temperature, catalyst loading) . For purification, use advanced techniques like preparative HPLC or membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts . Monitor reaction progress in real-time using inline spectroscopy (e.g., FTIR).
Q. What computational tools integrate with experimental data to predict reactivity?
- Methodological Answer : Combine DFT calculations (for transition-state analysis) with molecular docking to map binding affinities to biological targets. ICReDD’s hybrid approach—using computational predictions to guide experimental validations—is a validated framework . For example, simulate the compound’s interaction with a target protein’s active site before synthesizing derivatives.
Q. How to resolve discrepancies between in vitro bioactivity and in silico predictions?
- Methodological Answer : Re-evaluate assumptions in computational models (e.g., protonation states or solvent effects). Validate with orthogonal assays (e.g., surface plasmon resonance for binding kinetics). If contradictions persist, conduct meta-analysis of structural analogs or employ machine learning to identify overlooked variables in the dataset .
Q. Which separation techniques are suitable for purifying this compound?
- Methodological Answer : For complex mixtures, use hyphenated techniques like LC-MS or chiral stationary phases in HPLC. Membrane technologies (e.g., reverse osmosis or electrodialysis) are effective for large-scale separation of polar intermediates . Optimize solvent systems using Hansen solubility parameters to enhance yield and purity.
Q. How to investigate metabolic stability and degradation pathways?
- Methodological Answer : Use liver microsome assays to identify primary metabolites, followed by LC-MS/MS for structural elucidation. Apply kinetic modeling to predict in vivo half-life. For degradation studies, employ forced-stress conditions (heat, light, pH extremes) with DoE principles to identify degradation products . Cross-reference findings with computational metabolism prediction tools (e.g., MetaSite).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
